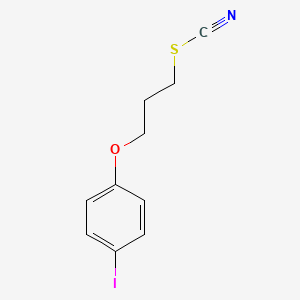![molecular formula C15H20N2O B4922470 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole, also known as TRIM, is a chemical compound commonly used in scientific research. TRIM is a potent and selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the central nervous system.
作用机制
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole acts as a potent and selective antagonist of the histamine H3 receptor, which is located presynaptically on neurons in the central nervous system. The histamine H3 receptor plays a crucial role in the regulation of neurotransmitter release, and its blockade by 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole results in increased neurotransmitter release. This effect is thought to be mediated by the inhibition of autoreceptors on presynaptic neurons, which normally inhibit neurotransmitter release.
Biochemical and Physiological Effects:
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to modulate neurotransmitter release in the central nervous system, including the release of dopamine, norepinephrine, and acetylcholine. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential to improve attention and focus in individuals with attention deficit hyperactivity disorder.
实验室实验的优点和局限性
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole is a potent and selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of the histamine H3 receptor in various physiological and pathological processes. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has limited water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole. One area of interest is the potential therapeutic effects of 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole in conditions such as Alzheimer's disease and schizophrenia. Another area of interest is the role of the histamine H3 receptor in other physiological and pathological processes, such as sleep regulation and pain modulation. Additionally, there is ongoing research into the development of new 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole analogs with improved pharmacokinetic properties and selectivity for the histamine H3 receptor.
合成方法
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,3,5-trimethylphenol with 3-chloropropylamine in the presence of a base, followed by cyclization with an imidazole derivative. Another method involves the reaction of 2,3,5-trimethylphenol with 3-bromopropylamine in the presence of a base, followed by cyclization with imidazole. These methods have been optimized to produce high yields of pure 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole.
科学研究应用
1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been used extensively in scientific research to study the histamine H3 receptor and its role in various physiological and pathological processes. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has been shown to modulate neurotransmitter release in the central nervous system, including the release of dopamine, norepinephrine, and acetylcholine. 1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole has also been studied for its potential therapeutic effects in a variety of conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder.
属性
IUPAC Name |
1-[3-(2,3,5-trimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-9-13(2)14(3)15(10-12)18-8-4-6-17-7-5-16-11-17/h5,7,9-11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQXJRWJHCVXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCN2C=CN=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(dicyclopropylmethyl)-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B4922396.png)
![N-(2-furylmethyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4922422.png)

![1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)
![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)